2,6-Bis((S)-4-fenil-4,5-dihidrooxazol-2-il)piridina

Descripción general

Descripción

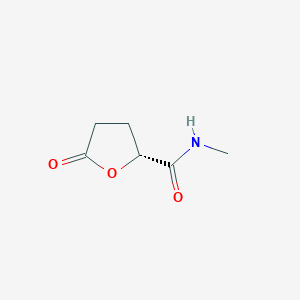

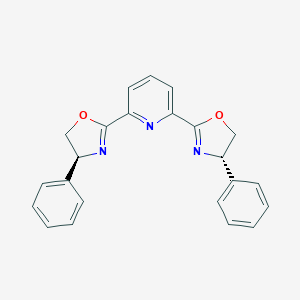

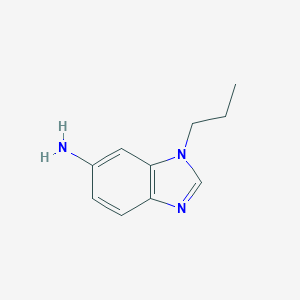

2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand known for its applications in asymmetric catalysis. This compound is characterized by its pyridine core substituted with two oxazoline rings, each bearing a phenyl group. The chiral centers in the oxazoline rings contribute to its effectiveness in enantioselective reactions.

Aplicaciones Científicas De Investigación

2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research:

Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.

Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry.

Industry: The compound is used in the production of fine chemicals and advanced materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with (S)-4-phenyl-4,5-dihydrooxazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the oxazoline rings are introduced to the pyridine core . The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxazoline N-oxides.

Reduction: Reduction reactions can convert the oxazoline rings to their corresponding amines.

Substitution: The pyridine core can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce amines.

Mecanismo De Acción

The mechanism by which 2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine exerts its effects involves coordination with metal centers. The chiral ligand forms a complex with transition metals, creating an asymmetric environment that promotes enantioselective reactions. The molecular targets include various metal ions such as palladium (Pd), platinum (Pt), and rhodium (Rh), which are commonly used in catalytic processes .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine: The enantiomer of the compound, differing in the configuration of the chiral centers.

2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine: Similar structure with a phenethyl group instead of a phenyl group.

2,6-Bis((S)-4-benzyl-2-oxazolinyl)pyridine: Contains benzyl groups instead of phenyl groups.

Uniqueness

2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to its high enantioselectivity and effectiveness in asymmetric catalysis. The presence of chiral centers and the ability to form stable complexes with transition metals make it a valuable ligand in various chemical processes.

Propiedades

IUPAC Name |

(4S)-4-phenyl-2-[6-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h1-13,20-21H,14-15H2/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHBIMJNCKZZQO-NHCUHLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426601 | |

| Record name | 2,6-Bis(4S)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174500-20-0 | |

| Record name | Ph-pybox, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174500200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(4S)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S,S)-2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PH-PYBOX, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R62CXU58K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does (S,S)-Ph-pybox contribute to enantioselective catalysis?

A1: (S,S)-Ph-pybox acts as a chiral ligand, primarily coordinating with copper(II) ions to form catalytically active complexes. These complexes, like 2, exhibit Lewis acidity and effectively catalyze various asymmetric reactions. For instance, they have demonstrated high efficiency in Mukaiyama aldol reactions, achieving excellent enantioselectivity (92-99% ee) even at low catalyst loadings (0.5 mol%). [] The chiral environment created by the (S,S)-Ph-pybox ligand around the copper center plays a crucial role in discriminating between transition states, leading to the preferential formation of one enantiomer over the other. []

Q2: What insights into the mechanism of (S,S)-Ph-pybox copper-catalyzed reactions have been gained?

A2: Studies utilizing doubly labeled silylketene acetals in (S,S)-Ph-pybox copper-catalyzed Mukaiyama aldol reactions have provided key mechanistic details. The research revealed that the silyl-transfer step, crucial for product formation, occurs via an intermolecular pathway. [] Furthermore, investigations have unveiled a significant positive nonlinear effect, suggesting the preferential formation of a 2:1 ligand:metal complex, 2. This observation highlights the complexity of species present in solution and their influence on the overall catalytic activity and selectivity. []

Q3: Can the formation of different metal-ligand complexes involving (S,S)-Ph-pybox be detected?

A3: Yes, the formation of heterochiral complexes, where different enantiomers of the ligand coordinate to the metal center, can be detected using advanced analytical techniques. For instance, Electrospray Ionization Mass Spectrometry (ESIMS) studies employing a combination of deuterium-labeled and unlabeled (R,R)- and (S,S)-Ph-pybox ligands have successfully identified the preferential formation of heterochiral 1:2 metal/Ph-pybox complexes. This finding highlights the importance of considering the dynamic nature of metal-ligand interactions in solution and their impact on catalytic outcomes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)